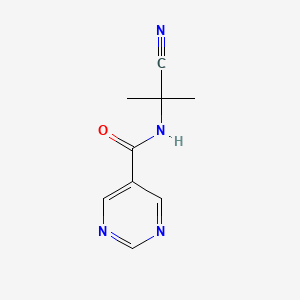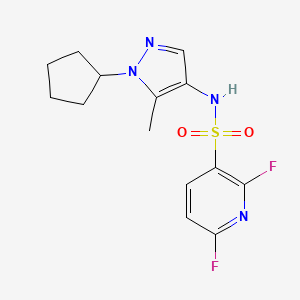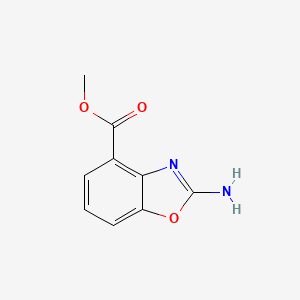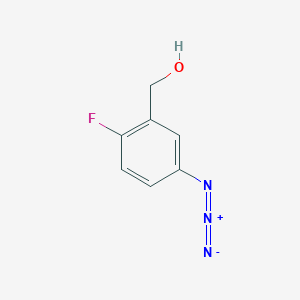![molecular formula C20H11N3O3S2 B2848798 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide CAS No. 477552-96-8](/img/no-structure.png)
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[d]thiazol-2-yl is a common moiety in medicinal chemistry, known for its diverse biological activities . Chromene-3-carboxamide is a derivative of chromene, a chemical compound with a benzopyran backbone, which is also found in various bioactive compounds .
Synthesis Analysis
The synthesis of similar compounds often involves coupling reactions, where the two components (in this case, the benzo[d]thiazol-2-yl and chromene-3-carboxamide moieties) are joined together . The exact method would depend on the specific substituents present on these moieties.Molecular Structure Analysis
The molecular structure of such a compound would likely be analyzed using techniques like infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry .Chemical Reactions Analysis
The chemical reactivity of such a compound would depend on its exact structure, particularly the presence and position of any functional groups. Benzo[d]thiazol-2-yl moieties can participate in various reactions, including nucleophilic substitutions and electrophilic additions .Mechanism of Action
Target of Action
The primary targets of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway . This pathway is responsible for the production of various eicosanoids, including prostaglandins and thromboxanes, which play a role in inflammation, pain, and other physiological responses . By inhibiting the COX enzymes, the compound reduces the production of these eicosanoids, thereby potentially reducing inflammation and pain .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in the production of eicosanoids, which can lead to a decrease in inflammation and pain . The compound has also been shown to inhibit albumin denaturation, suggesting potential anti-inflammatory activity .
Safety and Hazards
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide involves the condensation of 2-aminothiazole with 2-bromo-4-(benzo[d]thiazol-2-yl)thiazole, followed by the reaction of the resulting intermediate with 4-oxo-4H-chromene-3-carboxylic acid chloride to form the final product.", "Starting Materials": [ "2-aminothiazole", "2-bromo-4-(benzo[d]thiazol-2-yl)thiazole", "4-oxo-4H-chromene-3-carboxylic acid chloride" ], "Reaction": [ "Step 1: Condensation of 2-aminothiazole with 2-bromo-4-(benzo[d]thiazol-2-yl)thiazole in the presence of a base such as potassium carbonate or sodium hydride to form the intermediate N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)thiazol-2-amine.", "Step 2: Reaction of the intermediate with 4-oxo-4H-chromene-3-carboxylic acid chloride in the presence of a base such as triethylamine or pyridine to form the final product N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide.", "Step 3: Purification of the final product by recrystallization or column chromatography." ] } | |
CAS RN |
477552-96-8 |
Product Name |
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide |
Molecular Formula |
C20H11N3O3S2 |
Molecular Weight |
405.45 |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-oxochromene-3-carboxamide |
InChI |
InChI=1S/C20H11N3O3S2/c24-17-11-5-1-3-7-15(11)26-9-12(17)18(25)23-20-22-14(10-27-20)19-21-13-6-2-4-8-16(13)28-19/h1-10H,(H,22,23,25) |
InChI Key |
YAZZNHIIUYWCJZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)NC3=NC(=CS3)C4=NC5=CC=CC=C5S4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2848715.png)

![2-(4-fluorophenoxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2848724.png)
![1-(2-Chlorophenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea](/img/structure/B2848725.png)
![Tert-butyl 3-{[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]amino}pyrrolidine-1-carboxylate](/img/structure/B2848726.png)

![N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide](/img/structure/B2848728.png)



![Methyl 2-{[(6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinyl)carbonyl]amino}benzenecarboxylate](/img/structure/B2848732.png)
![N-benzyl-2-(3-(2-(4-methoxyphenyl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2848734.png)

![3-{2-[(4-bromophenyl)methoxy]-3-methoxyphenyl}-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2848738.png)